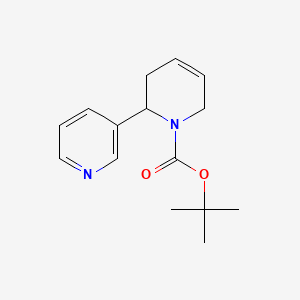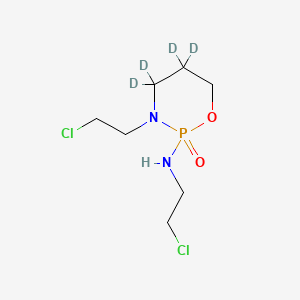
Diglyme-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglyme-d6, also known as [2H6]-diethylene glycol dimethyl ether, is a deuterated form of diglyme. It is a colorless, transparent liquid with a slight ether-like odor. The compound is primarily used as a solvent in various chemical reactions due to its high boiling point and ability to dissolve both polar and non-polar substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diglyme-d6 is synthesized by reacting deuterated methanol with ethylene oxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the reaction of deuterated methanol and ethylene oxide. The process is optimized to maximize yield and minimize impurities. The final product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Diglyme-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, acids, and substituted ethers .
Scientific Research Applications
Diglyme-d6 has a wide range of applications in scientific research:
Mechanism of Action
Diglyme-d6 acts as a solvent by stabilizing reactive intermediates and facilitating the interaction between reactants. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent in various chemical reactions. The compound can also form complexes with metal ions, enhancing the reactivity of certain reagents .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d6.
Tetraethylene glycol dimethyl ether: A higher homolog of diglyme with similar solvent properties.
Ethylene glycol dimethyl ether: A lower homolog with a shorter chain length.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Its high boiling point and ability to dissolve a wide range of substances also make it a valuable solvent in various chemical and industrial applications .
Properties
IUPAC Name |
1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)

![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)





![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)



